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Compound of Interest

Compound Name:
2,3-dihydro-[1,4]dithiino[2,3-

c]pyrrole-5,7-dione

Cat. No.: B1207844 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

spectroscopic characteristics of newly synthesized pyrrole-2,3-dione derivatives, complete with

experimental data and methodologies.

This guide provides a detailed comparison of the spectroscopic data for a series of novel 1-

(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-dione compounds. The synthesis of these

compounds opens avenues for further investigation into their potential as bioactive molecules.

This document is intended to serve as a valuable resource for researchers in medicinal

chemistry and drug discovery by presenting a clear, side-by-side comparison of their spectral

properties, facilitating their identification and characterization in future studies.

Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for four novel pyrrole-2,3-dione

compounds (designated 3a, 3b, 3c, and 3d), synthesized through the cyclocondensation of 4-

aroyl-5-aryl-furan-2,3-diones with N,N-dialkylurea derivatives.[1]
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Compound
Molecular
Formula

FT-IR (KBr,
cm⁻¹)

¹H-NMR
(CDCl₃, δ ppm)

¹³C-NMR
(CDCl₃, δ ppm)

3a: 1-(N,N-

dimethylcarbamy

l)-4-(4-

methylbenzoyl)-5

-(4-

methylphenyl)-1

H-pyrrole-2,3-

dione

C₂₂H₂₀N₂O₄

3097-2900 (C-

H), 1774, 1722,

1701, 1652

(C=O), 1605-

1440 (C=C,

C=N)

7.98-7.25 (m,

8H, aromatic H),

3.37 (s, 3H, N-

CH₃), 3.17 (s,

3H, N-CH₃), 2.50

(s, 3H, CH₃),

2.44 (s, 3H, CH₃)

190.8 (aroyl

C=O), 182.2

(C3=O), 173.7

(C2=O), 163.8

(NCON), 151.9

(C5), 147.3,

146.8, 136.2,

132.0, 131.4,

129.9, 129.2,

127.3 (aromatic

C), 119.0 (C4),

40.5, 38.9 (N-

CH₃), 23.9, 23.8

(CH₃)

3b: 1-(N,N-

diethylcarbamyl)-

4-(4-

methylbenzoyl)-5

-(4-

methylphenyl)-1

H-pyrrole-2,3-

dione

C₂₄H₂₄N₂O₄

3038-2875 (C-

H), 1777, 1718,

1697, 1648

(C=O), 1605-

1430 (C=C,

C=N)

7.88-7.18 (m,

8H, aromatic H),

3.73 (q, 2H, N-

CH₂), 3.48 (q,

2H, N-CH₂), 2.42

(s, 3H, CH₃),

2.36 (s, 3H,

CH₃), 1.34 (t, 3H,

CH₃), 1.22 (t, 3H,

CH₃)

189.2 (aroyl

C=O), 185.5

(C3=O), 161.7

(C2=O), 159.3

(NCON), 152.1

(C5), 143.1,

138.7, 132.9,

132.8, 129.8,

129.4, 129.0,

127.2 (aromatic

C), 92.5 (C4),

42.0 (N-CH₂),

21.7 (CH₃), 13.3

(CH₃)

3c: 1-(N,N-

dimethylcarbamy

l)-4-(3,4-

dimethoxybenzo

yl)-5-(3,4-

dimethoxyphenyl

C₂₄H₂₄N₂O₈ 3083-2847 (C-

H), 1771, 1710,

1698, 1655

(C=O), 1597-

1451 (C=C,

7.62-6.76 (m,

6H, aromatic H),

3.99, 3.88, 3.78,

3.63 (4 x s, 12H,

OCH₃), 3.38,

187.7 (aroyl

C=O), 177.7

(C3=O), 170.0

(C2=O), 157.0

(NCON), 154.5

(C5), 153.9,
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)-1H-pyrrole-2,3-

dione

C=N), 1268 (C-

O-C)

3.14 (2 x s, 6H,

N-CH₃)

150.3, 149.3,

149.2, 129.9,

125.9, 122.3,

120.2, 117.1,

111.3, 111.1,

110.7 (aromatic

C), 92.1 (C4),

56.2, 56.1, 56.0,

55.7 (OCH₃),

38.4, 37.0 (N-

CH₃)

3d: 1-(N,N-

diethylcarbamyl)-

4-(3,4-

dimethoxybenzo

yl)-5-(3,4-

dimethoxyphenyl

)-1H-pyrrole-2,3-

dione

C₂₆H₂₈N₂O₈

3079-2851 (C-

H), 1774, 1715,

1695, 1650

(C=O), 1595-

1455 (C=C,

C=N), 1270 (C-

O-C)

7.60-6.80 (m,

6H, aromatic H),

3.95, 3.90, 3.85,

3.80 (4 x s, 12H,

OCH₃), 3.75 (q,

2H, N-CH₂), 3.50

(q, 2H, N-CH₂),

1.35 (t, 3H, CH₃),

1.25 (t, 3H, CH₃)

188.1 (aroyl

C=O), 180.5

(C3=O), 162.5

(C2=O), 158.9

(NCON), 151.7

(C5), 153.5,

150.0, 149.0,

148.8, 129.5,

125.5, 122.0,

120.0, 116.8,

111.0, 110.8,

110.5 (aromatic

C), 92.3 (C4),

56.0, 55.9, 55.8,

55.6 (OCH₃),

42.3 (N-CH₂),

13.5 (CH₃)

Experimental Protocols
General Synthesis of 1-(N,N-dialkylcarbamyl)-4-aroyl-5-
aryl-1H-pyrrole-2,3-diones (3a-d)
The novel pyrrole-2,3-dione compounds were synthesized by the cyclocondensation reactions

of the appropriate 4-aroyl-5-aryl-furan-2,3-dione (1a or 1b) with an asymmetric N,N-dialkylurea
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derivative (2a or 2b).[1]

A solution of 4-aroyl-5-aryl-furan-2,3-dione (1.0 mmol) and the corresponding N,N-dialkylurea

(1.2 mmol) in anhydrous toluene (20 mL) was refluxed for a period of 4 to 6 hours. The

progress of the reaction was monitored by thin-layer chromatography. After the reaction was

complete, the solvent was removed by evaporation under reduced pressure. The resulting oily

residue was treated with dry diethyl ether to induce precipitation of the crude product. The

crude pyrrole-2,3-dione was then purified by recrystallization from either toluene or 2-propanol

to yield the final, purified compound.[1]

Spectroscopic Characterization
The structures of the synthesized compounds were confirmed using several spectroscopic

techniques:

Infrared (IR) spectra were recorded on a FT-IR spectrometer using KBr pellets.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz

spectrometer. Spectra were obtained in deuterated chloroform (CDCl₃), and chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Visualizations
Experimental Workflow
The following diagram illustrates the general synthetic pathway for the preparation of the novel

pyrrole-2,3-dione compounds.
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Caption: General synthetic workflow for pyrrole-2,3-diones.

Potential Signaling Pathway Inhibition
Pyrrole-dione derivatives have been investigated for their potential to act as kinase inhibitors.

The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a

common target in cancer therapy. Novel pyrrole-2,3-dione compounds could potentially inhibit
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this pathway at the level of the kinase domain, thereby blocking downstream signaling

cascades that lead to cell proliferation and survival.
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Click to download full resolution via product page

Caption: Potential inhibition of an RTK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1207844?utm_src=pdf-body-img
https://www.benchchem.com/product/b1207844?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://www.benchchem.com/product/b1207844#spectroscopic-data-comparison-of-novel-pyrrole-2-3-dione-compounds
https://www.benchchem.com/product/b1207844#spectroscopic-data-comparison-of-novel-pyrrole-2-3-dione-compounds
https://www.benchchem.com/product/b1207844#spectroscopic-data-comparison-of-novel-pyrrole-2-3-dione-compounds
https://www.benchchem.com/product/b1207844#spectroscopic-data-comparison-of-novel-pyrrole-2-3-dione-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1207844?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

